Acetaldehyde-d4 (DNPH Derivative) Acetaldehyde-d4 (DNPH Derivative)
Brand Name: Vulcanchem
CAS No.: 247028-20-2
VCID: VC0213054
InChI:
SMILES:
Molecular Formula: C2D4O
Molecular Weight:

Acetaldehyde-d4 (DNPH Derivative)

CAS No.: 247028-20-2

Cat. No.: VC0213054

Molecular Formula: C2D4O

Molecular Weight:

* For research use only. Not for human or veterinary use.

Acetaldehyde-d4 (DNPH Derivative) - 247028-20-2

Specification

CAS No. 247028-20-2
Molecular Formula C2D4O

Introduction

Chemical Structure and Properties

Acetaldehyde-d4 (DNPH Derivative) is structurally identical to acetaldehyde 2,4-dinitrophenylhydrazone, except that the four hydrogen atoms in the acetaldehyde moiety are replaced with deuterium atoms. This substitution results in a higher molecular weight but virtually identical chemical behavior.

PropertyAcetaldehyde-d4 (DNPH Derivative)Acetaldehyde (DNPH Derivative)
Molecular FormulaC8H4D4N4O4C8H8N4O4
Molecular Weight228.17 (approx.)224.17
AppearancePowder or crystalsPowder or crystals
Melting PointSimilar to non-deuterated164°C
SolubilitySimilar to non-deuteratedDMSO (Slightly), Methanol (Slightly, Heated)

The isotopic substitution typically has minimal effects on properties such as melting point, solubility, and chemical reactivity, though slight differences may exist due to the kinetic isotope effect.

Synthesis and Preparation

General Synthesis Approach

The synthesis of Acetaldehyde-d4 (DNPH Derivative) typically involves the reaction of deuterated acetaldehyde (acetaldehyde-d4) with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a condensation mechanism, forming a hydrazone derivative.

The general reaction scheme can be represented as:

Acetaldehyde-d4 + 2,4-Dinitrophenylhydrazine → Acetaldehyde-d4 (DNPH Derivative) + H2O

Optimization of Synthesis

Research on the non-deuterated version indicates that careful control of reaction conditions is essential for high purity. Based on research with similar DNPH derivatives, optimization of the DNPH amount and reaction pH is critical for minimizing background interference and maximizing yield . The reaction typically requires gentle conditions to ensure complete derivatization without degradation of the product.

Analytical Applications

Use as Internal Standard

Acetaldehyde-d4 (DNPH Derivative) serves primarily as an internal standard in the quantitative analysis of acetaldehyde in various matrices. Internal standards are added to samples at a known concentration before sample preparation and analysis, allowing for correction of losses during extraction, derivatization, and instrumental analysis.

Chromatographic Analysis Methods

High-Performance Liquid Chromatography (HPLC) represents one of the most common techniques for analyzing aldehydes as their DNPH derivatives. The DNPH derivatization strategy is particularly valuable because:

  • It converts volatile aldehydes into stable, non-volatile compounds

  • It introduces strong UV-absorbing groups, enhancing detection sensitivity

  • It improves chromatographic behavior on reversed-phase columns

In a typical HPLC method, acetaldehyde is derivatized with DNPH, and the resulting derivative is separated chromatographically and detected by UV absorption. When deuterated internal standards like Acetaldehyde-d4 (DNPH Derivative) are employed, they co-elute or elute very close to the non-deuterated analyte but can be distinguished by mass spectrometric detection .

Sample Preparation

Effective sample preparation is crucial for accurate analysis of aldehydes. For blood samples, an improved method involves:

  • Gentle deproteination to prevent artificial formation of aldehydes

  • Optimization of DNPH reagent amount and reaction pH

  • Solid-phase extraction for elimination of excess DNPH reagent

This approach significantly reduces background interference and improves detection limits for acetaldehyde analysis .

Applications in Environmental and Biological Research

Environmental Monitoring

DNPH derivatives are extensively used in environmental analysis, particularly for air monitoring of carbonyl compounds. The DNPH method for sampling aldehydes and ketones has been validated for various compounds including formaldehyde, acetaldehyde, propionaldehyde, acetophenone, and isophorone .

Field validation studies of the DNPH method have demonstrated that:

  • Sampling trains similar to those described in SW-846 Draft Method 0011 can effectively capture aldehydes

  • Modifications such as increasing the DNPH reagent volume in impingers can improve recovery

  • Breakthrough studies are essential to ensure complete capture of target analytes

Biological Sample Analysis

In biological research, accurate determination of acetaldehyde concentrations is essential for understanding metabolism, particularly in studies related to alcohol consumption and its effects. The improved method for acetaldehyde determination in blood using HPLC and solid-phase extraction demonstrates:

  • Good linearity between 0 and 100μM

  • Minimal background interference

  • Sufficient sensitivity for monitoring acetaldehyde concentrations in blood

When deuterated standards like Acetaldehyde-d4 (DNPH Derivative) are incorporated into these methods, the accuracy and precision of quantification are further enhanced.

Safety CategoryInformation
GHS SymbolGHS07 (Warning)
Hazard StatementsH302 (Harmful if swallowed)
Precautionary StatementsP301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
Risk Statements22-36/37/38-36-20/21/22-11-43
Safety Statements26-36-36/37-16

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator